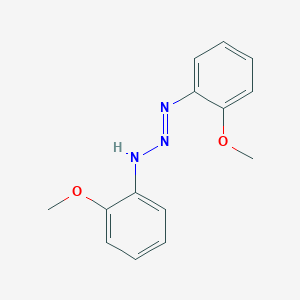
1-Triazene, 1,3-bis(2-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 125605 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 125605 typically involves a multi-step process that includes the formation of key intermediates followed by their transformation into the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. For example, one common synthetic route involves the use of organic solvents and reagents under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of NSC 125605 is scaled up using large reactors and continuous flow systems. This allows for the efficient and consistent production of the compound. The process may involve the use of automated systems to monitor and control reaction parameters, ensuring that the product meets the required specifications.
化学反应分析
Types of Reactions: NSC 125605 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of NSC 125605 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation efficiently.
Major Products Formed: The major products formed from the reactions of NSC 125605 depend on the type of reaction and the reagents used
科学研究应用
NSC 125605 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, NSC 125605 is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, the compound finds applications in the industry, where it is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of NSC 125605 involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular functions. By binding to these targets, NSC 125605 can modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction cascades and gene expression regulation.
相似化合物的比较
Similar Compounds: Compounds similar to NSC 125605 include other small molecules that interact with similar biological targets. Examples include NSC 125973 and NSC 125974, which share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets NSC 125605 apart from similar compounds is its unique combination of chemical properties and biological activities This makes it a valuable tool for scientific research and a promising candidate for therapeutic development
生物活性
1-Triazene, 1,3-bis(2-methoxyphenyl)- is a member of the triazene family, characterized by its unique azo structure and specific methoxy substitution. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its cytotoxic and antimicrobial properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The molecular structure of 1-Triazene, 1,3-bis(2-methoxyphenyl)- is defined by the presence of a triazene functional group (–N=N–N–) and two methoxy-substituted phenyl groups. This configuration contributes to its unique physicochemical properties, influencing its interactions with biological systems.
Cytotoxic Effects
Research indicates that 1-Triazene, 1,3-bis(2-methoxyphenyl)- exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is primarily attributed to the alkylation of DNA, disrupting cellular processes and leading to apoptosis.
- Case Study : A study evaluated the cytotoxicity of several triazenes, including 1-Triazene, 1,3-bis(2-methoxyphenyl)- against eight different cancer cell lines. Results showed that this compound displayed marked cytotoxicity across all tested lines, indicating its potential as an anticancer agent .
Antimicrobial Properties
In addition to its anticancer activity, 1-Triazene, 1,3-bis(2-methoxyphenyl)- has demonstrated antimicrobial properties . It is being investigated as a candidate for new antibiotic development amidst growing resistance issues.
- Mechanism : The antimicrobial activity is believed to stem from its ability to interfere with bacterial DNA replication and protein synthesis pathways .
Synthesis and Structural Studies
The synthesis of 1-Triazene, 1,3-bis(2-methoxyphenyl)- typically involves reaction steps that yield high purity and yield rates. Structural studies using X-ray diffraction have confirmed its crystalline structure when complexed with metals such as mercury .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of 1-Triazene, 1,3-bis(2-methoxyphenyl)- in relation to structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Triazene, 1,3-bis(2-ethoxyphenyl) | Similar bis(aryl) structure | Enhanced solubility in organic solvents |
| 1-Triazene, 1-(4-nitrophenyl)-3-(2-hydroxyethyl) | Contains hydroxyethyl group | Increased reactivity towards electrophiles |
| 1-Triazene, 1-(4-chlorophenyl)-3-(2-methoxyphenyl) | Chlorine substitution increases electrophilicity | Potential for enhanced biological activity |
The specific methoxy substitution pattern of 1-Triazene, 1,3-bis(2-methoxyphenyl)- influences both solubility and reactivity compared to other diaryltriazenes.
属性
CAS 编号 |
33227-84-8 |
|---|---|
分子式 |
C14H15N3O2 |
分子量 |
257.29 g/mol |
IUPAC 名称 |
2-methoxy-N-[(2-methoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3O2/c1-18-13-9-5-3-7-11(13)15-17-16-12-8-4-6-10-14(12)19-2/h3-10H,1-2H3,(H,15,16) |
InChI 键 |
PUHMFUUKPGNMJO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NN=NC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















